L-Proline, 1-(1,3-benzodioxol-5-ylmethyl)-5-oxo-

CAS No.: 669090-63-5

Cat. No.: VC16822017

Molecular Formula: C13H13NO5

Molecular Weight: 263.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 669090-63-5 |

|---|---|

| Molecular Formula | C13H13NO5 |

| Molecular Weight | 263.25 g/mol |

| IUPAC Name | (2S)-1-(1,3-benzodioxol-5-ylmethyl)-5-oxopyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H13NO5/c15-12-4-2-9(13(16)17)14(12)6-8-1-3-10-11(5-8)19-7-18-10/h1,3,5,9H,2,4,6-7H2,(H,16,17)/t9-/m0/s1 |

| Standard InChI Key | ALRFGMNPDJWCRG-VIFPVBQESA-N |

| Isomeric SMILES | C1CC(=O)N([C@@H]1C(=O)O)CC2=CC3=C(C=C2)OCO3 |

| Canonical SMILES | C1CC(=O)N(C1C(=O)O)CC2=CC3=C(C=C2)OCO3 |

Introduction

Chemical Structure and Nomenclature

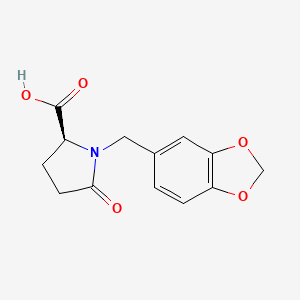

L-Proline, 1-(1,3-benzodioxol-5-ylmethyl)-5-oxo- (systematic IUPAC name: (2S)-1-[(1,3-benzodioxol-5-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid) is a bicyclic proline derivative. The core structure consists of a pyrrolidine ring with a carboxylic acid group at C2 (L-configuration), a ketone at C5, and a 1,3-benzodioxol-5-ylmethyl substituent at the nitrogen atom . The 1,3-benzodioxole group is a fused aromatic ring system with two oxygen atoms at positions 1 and 3, contributing to enhanced lipophilicity and metabolic stability .

The stereochemistry of the molecule is critical for its biological activity. The trans configuration between the carboxylic acid and the aromatic substituent at C3, as observed in related 1,3-diaryl-5-oxo-proline derivatives, optimizes receptor binding . Computational models suggest that the benzodioxole group occupies a hydrophobic pocket in endothelin receptors, while the 5-oxo group participates in hydrogen bonding .

Synthetic Strategies

Michael Addition and Hydrolysis

A common route to 5-oxo-proline derivatives involves a Michael addition followed by hydrolysis. In one approach, 1,3-benzodioxol-5-amine reacts with 2-bromo-propanedioic acid diethyl ester to form an intermediate ester . Subsequent reaction with substituted 3-phenyl-2-propenoic acid ethyl esters under basic conditions yields diastereomeric mixtures of trans- and cis-configured esters. Flash chromatography separates the trans isomers, which are hydrolyzed with sodium hydroxide to afford the target carboxylic acid . This method produced compound 31h, a structural analog with a tri-substituted benzyl group, in racemic form .

Mannich Reaction and Cyclization

Alternative routes employ Mannich reactions to introduce the benzodioxole moiety. For example, reacting 1-(1,3-benzodioxol-5-yl)ethanone with dimethylamine hydrochloride and paraformaldehyde in ethanol generates a Mannich base hydrochloride . Treatment with imidazole facilitates cyclization, yielding the pyrrolidine core . This method emphasizes the role of acid catalysis in stabilizing intermediates and controlling stereochemistry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

<sup>1</sup>H NMR: The benzodioxole methylenedioxy protons resonate as a doublet at δ 6.02 . The N–CH<sub>3</sub> protons (if present) appear as a singlet near δ 2.06, while pyrrolidine methine protons (H-4) resonate as multiplets at δ 4.33–4.35 .

-

<sup>13</sup>C NMR: Key signals include the spiro carbon at δ 73.19, carbonyl carbons (benzodioxole and oxindole) at δ 195.13 and 179.40, and the methylenedioxy carbon at δ 102.47 .

High-Resolution Mass Spectrometry (HR-MS)

The molecular ion [M + H]<sup>+</sup> for a related compound, 5c, appears at m/z 461.1269, consistent with the formula C<sub>26</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>5</sub> .

Biological Activity and Receptor Binding

Endothelin Receptor Affinity

Compound 31h, a 1,3-diaryl-5-oxo-proline analog, exhibits selective binding to ET<sub>A</sub> receptors (K<sub>i</sub> = 3.3 ± 1.1 µM) over ET<sub>B</sub> receptors . Molecular docking into an ET<sub>A</sub>R homology model reveals that the benzodioxole group engages in π-π interactions with Phe<sup>236</sup>, while the 5-oxo group hydrogen-bonds with Asn<sup>148</sup> . The absence of affinity in compound 15a, which lacks the methylene spacer, underscores the importance of substituent positioning .

Molecular Modeling and Docking Studies

Homology modeling of ET<sub>A</sub>R predicts that the target compound adopts a binding pose similar to atrasentan, a clinical ET<sub>A</sub> antagonist . Key interactions include:

-

Hydrophobic contacts: Benzodioxole with Phe<sup>236</sup> and Leu<sup>246</sup>.

-

Hydrogen bonds: 5-Oxo group with Asn<sup>148</sup> and carboxylic acid with Lys<sup>140</sup> .

Selectivity for ET<sub>A</sub>R over ET<sub>B</sub>R arises from steric clashes with ET<sub>B</sub>R’s wider binding pocket .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume